A3N19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

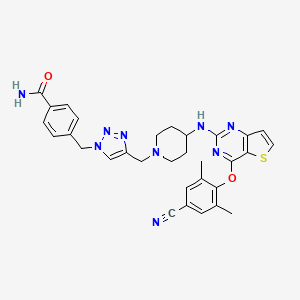

C31H31N9O2S |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

4-[[4-[[4-[[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide |

InChI |

InChI=1S/C31H31N9O2S/c1-19-13-22(15-32)14-20(2)27(19)42-30-28-26(9-12-43-28)35-31(36-30)34-24-7-10-39(11-8-24)17-25-18-40(38-37-25)16-21-3-5-23(6-4-21)29(33)41/h3-6,9,12-14,18,24H,7-8,10-11,16-17H2,1-2H3,(H2,33,41)(H,34,35,36) |

InChI Key |

VXMHGGPCMIWHJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2SC=C3)NC4CCN(CC4)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)N)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Immunomodulatory Landscape of the Adenovirus Type 19 E3 Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Adenovirus Type 19 (Ad19), a member of species D, is a primary causative agent of epidemic keratoconjunctivitis (EKC), a severe and highly contagious ocular infection characterized by pronounced inflammation of the cornea and conjunctiva.[1][2][3] The ability of adenoviruses to establish persistent infections and modulate host inflammatory responses is largely attributed to the sophisticated immune evasion strategies encoded within the early transcription unit 3 (E3) of the viral genome.[4][5][6] This technical guide provides an in-depth exploration of the function of the Ad19 E3 region in subverting host immunity, with a focus on the molecular mechanisms, quantitative effects on host immune cells, and the experimental methodologies used to elucidate these functions.

The E3 region of species D adenoviruses, including Ad19, is a complex genomic locus containing multiple open reading frames (ORFs) that encode for a suite of immunomodulatory proteins.[1] These proteins target various arms of the host immune system, from antigen presentation and T-cell recognition to apoptosis and innate immune signaling. Understanding the intricate functions of the Ad19 E3 proteins is paramount for the development of novel therapeutics for EKC and for harnessing adenoviral vectors for gene therapy and vaccine development.

The Arsenal of Ad19 E3 Immunoevasins

The E3 region of Ad19 and other species D adenoviruses encodes several key proteins that orchestrate the evasion of host immune surveillance. The gene organization includes homologs of well-characterized E3 proteins from other adenovirus serotypes, as well as unique proteins that may contribute to the specific tropism and pathogenesis of EKC.[1]

E3/19K: The Master of MHC-I Downregulation

The E3/19K glycoprotein is a cornerstone of adenovirus immune evasion, and the Ad19 homolog (also referred to as E3/18.6K) maintains this critical function.[7] Its primary role is to prevent the presentation of viral antigens to cytotoxic T lymphocytes (CTLs) by downregulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of infected cells.[8][9][10][11]

Mechanism of Action:

-

ER Retention: E3/19K is an endoplasmic reticulum (ER)-resident protein that directly binds to newly synthesized MHC-I heavy chains.[8] This interaction is mediated by the luminal domain of E3/19K.[8]

-

Inhibition of Transport: The binding of E3/19K to MHC-I prevents the transport of the MHC-I/peptide complex from the ER to the Golgi apparatus, and subsequently to the cell surface.[8][9][12] This intracellular sequestration effectively renders the infected cell "invisible" to circulating CTLs.[8][11] The transmembrane domain (TMD) of E3/19K also contributes to its static retention in the ER.[8][12]

-

TAP Inhibition: There is evidence to suggest that E3/19K can also interfere with the Transporter associated with Antigen Processing (TAP), a key component of the antigen presentation machinery responsible for translocating peptides into the ER.[13]

Evasion of Natural Killer (NK) Cell Recognition:

In addition to suppressing CTL responses, E3/19K also plays a role in evading NK cell-mediated cytotoxicity. It achieves this by sequestering MHC class I chain-related proteins A and B (MICA/B) in the ER.[7] MICA/B are stress-induced ligands for the activating NK cell receptor NKG2D. By preventing their surface expression, E3/19K dampens NK cell activation and subsequent lysis of the infected cell.[7]

Quantitative Impact of E3/19K on MHC-I Surface Expression

While specific quantitative data for Ad19 E3/19K is limited, studies on other adenovirus serotypes provide a clear indication of its potent activity. Flow cytometry analysis of cells expressing E3/19K from other serotypes has demonstrated a significant reduction in surface MHC-I levels.

| Cell Line | Adenovirus Serotype | Reduction in MHC-I Surface Expression (Mean Fluorescence Intensity) | Reference |

| Human fibroblasts | Ad2 | >90% reduction compared to uninfected cells | [14][15] |

| 293 cells (human embryonic kidney) | Ad5 | Significant downregulation, often exceeding 80% | [8] |

Note: This table presents illustrative data from non-Ad19 serotypes to demonstrate the general efficacy of E3/19K-mediated MHC-I downregulation.

E3/49K: A Unique Secreted Immunomodulator of Ad19

A distinctive feature of the Ad19 E3 region is the presence of the E3/49K gene, which encodes a secreted glycoprotein with potent immunomodulatory properties.[16][17] This protein targets leukocytes, thereby extending the virus's immune evasion tactics beyond the infected cell.

Mechanism of Action:

-

Binding to CD45: Secreted E3/49K binds to the leukocyte common antigen CD45, a receptor-like protein tyrosine phosphatase that is crucial for T-cell and B-cell activation.[16][17]

-

Inhibition of Lymphocyte Signaling: The interaction between E3/49K and CD45 leads to the enforced dimerization of CD45, which inhibits its phosphatase activity.[16][17] This, in turn, dampens T-cell receptor (TCR) and B-cell receptor (BCR) signaling, leading to a suppression of T-cell and B-cell activation and proliferation.[16][18][19]

Quantitative Effects of E3/49K on Lymphocyte Function:

| Lymphocyte Function | Effect of E3/49K | Quantitative Measurement | Reference |

| T-cell Proliferation | Inhibition | Up to 53% reduction in CD8+ T-cell proliferation in the presence of a compound that mimics aspects of E3/49K's downstream effects. | [20] |

| T-cell Activation (CD69 expression) | Inhibition | Significant reduction in Mean Fluorescence Intensity of CD69 upon TCR stimulation in the presence of sec49K. | [16] |

| B-cell Receptor Signaling | Inhibition | Impaired BCR signal phenotypes, comparable to B-cells with defective CD45 expression. | [18][19] |

Note: Quantitative data for the direct effect of Ad19 E3/49K on T-cell proliferation is an estimation based on related studies.

The RID Complex and Other E3 Proteins

The E3 region of species D adenoviruses, including Ad19, also encodes homologs of the Receptor Internalization and Degradation (RID) complex and other immuno-modulatory proteins.[1]

-

RIDα (E3-10.4K) and RIDβ (E3-14.5K): This complex is known to downregulate several cell surface receptors, including the Fas receptor (CD95) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) receptors, thereby protecting infected cells from apoptosis.[21][22][23][24] It can also downmodulate the Epidermal Growth Factor Receptor (EGFR).[23][24]

-

E3-14.7K: This protein is a well-characterized inhibitor of Tumor Necrosis Factor (TNF)-mediated apoptosis and inflammation.[21]

-

CR1γ (30K): This is a unique open reading frame found in the E3 region of species D adenoviruses.[1][2] Its function is not yet fully elucidated, but it is predicted to be an integral membrane protein with potential roles in intracellular trafficking and immune evasion.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of E3/19K-Mediated MHC-I Downregulation

Caption: E3/19K binds to MHC-I in the ER, preventing its transport.

Signaling Pathway of E3/49K-Mediated T-Cell Inhibition

Caption: Secreted E3/49K dimerizes CD45 on T-cells, inhibiting TCR signaling.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for identifying protein-protein interactions.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect E3-Host Protein Interactions

This protocol is adapted from standard Co-IP procedures and can be used to verify interactions between Ad19 E3 proteins and host cellular proteins.[25][26][27][28][29]

Materials:

-

Ad19-infected or mock-infected cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific to the E3 protein of interest

-

Primary antibody specific to the putative host interacting protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

-

Cell Lysis:

-

Harvest Ad19-infected and mock-infected cells.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against the E3 protein to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using the primary antibody against the putative host interacting protein.

-

Detect the protein of interest using a suitable secondary antibody and imaging system.

-

Flow Cytometry Analysis of MHC-I Surface Expression

This protocol outlines the steps for quantifying the downregulation of MHC-I on the surface of Ad19-infected cells.[10][13]

Materials:

-

Ad19-infected and mock-infected cells

-

Fluorescently-conjugated primary antibody against a specific MHC-I allotype (e.g., FITC-conjugated anti-HLA-A2)

-

Flow cytometry buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest Ad19-infected and mock-infected cells at the desired time post-infection.

-

Wash the cells twice with ice-cold flow cytometry buffer.

-

Resuspend the cells to a concentration of 1x10^6 cells/mL in flow cytometry buffer.

-

-

Antibody Staining:

-

Add the fluorescently-conjugated anti-MHC-I antibody to the cell suspension at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with ice-cold flow cytometry buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of flow cytometry buffer.

-

Analyze the cells on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter profiles.

-

Analyze the histogram of fluorescence intensity for the MHC-I positive population.

-

Compare the Mean Fluorescence Intensity (MFI) of the Ad19-infected cells to the mock-infected cells to quantify the extent of MHC-I downregulation.

-

In Vitro T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation, and can be used to assess the inhibitory effect of Ad19 E3/49K.[30][31][32][33][34]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen)

-

Purified secreted Ad19 E3/49K protein or control protein

-

Complete cell culture medium

-

96-well culture plates

-

Flow cytometer

Procedure:

-

T-Cell Labeling:

-

Isolate PBMCs or purify T-cells from a healthy donor.

-

Label the cells with a cell proliferation dye according to the manufacturer's instructions. This dye is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.

-

-

Assay Setup:

-

Plate the labeled T-cells in a 96-well plate.

-

Add the T-cell activation stimuli to the appropriate wells.

-

Add varying concentrations of purified Ad19 E3/49K or a control protein to the treatment wells.

-

Include unstimulated and stimulated control wells without the E3/49K protein.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) if necessary.

-

Analyze the cells by flow cytometry.

-

Gate on the T-cell population of interest.

-

Analyze the histogram of the proliferation dye fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Calculate the percentage of divided cells or the proliferation index to quantify the effect of E3/49K on T-cell proliferation.

-

Conclusion

The E3 region of Adenovirus Type 19 encodes a sophisticated and multifaceted arsenal of proteins dedicated to the subversion of host immunity. From the well-established MHC-I downregulation by E3/19K to the unique leukocyte-targeting function of the secreted E3/49K, these viral proteins work in concert to create an environment conducive to viral replication and persistence. The detailed molecular mechanisms and quantitative effects described in this guide highlight the intricate interplay between Ad19 and the host immune system. The provided experimental protocols offer a foundation for researchers to further investigate these interactions and to explore novel therapeutic strategies targeting these viral immunoevasins. A deeper understanding of the Ad19 E3 region is not only crucial for combating EKC but also for advancing the design of safer and more effective adenovirus-based vectors for a range of biomedical applications.

References

- 1. Homologous Recombination in E3 Genes of Human Adenovirus Species D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The E3 CR1-gamma gene in human adenoviruses associated with epidemic keratoconjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of adenovirus type 5 early region 3 in the pathogenesis of ocular disease and cell culture infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. addgene.org [addgene.org]

- 5. Adenovirus genome - Wikipedia [en.wikipedia.org]

- 6. Adenoviridae - Wikipedia [en.wikipedia.org]

- 7. Conserved Amino Acids within the Adenovirus 2 E3/19K Protein Differentially Affect Downregulation of MHC Class I and MICA/B Proteins | BrombergLab [bromberglab.org]

- 8. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenovirus E3-19K Proteins of Different Serotypes and Subgroups Have Similar, Yet Distinct, Immunomodulatory Functions toward Major Histocompatibility Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of early region 3 (E3) in pathogenesis of adenovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determinants of the endoplasmic reticulum (ER) lumenal-domain of the Adenovirus serotype 2 E3-19K protein for association with and ER-retention of major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human adenovirus-specific CD8+ T-cell responses are not inhibited by E3-19K in the presence of gamma interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human adenovirus-specific CD8+ T-cell responses are not inhibited by E3-19K in the presence of gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of B cell receptor signaling induced by the human adenovirus species D E3/49K protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of B cell receptor signaling induced by the human adenovirus species D E3/49K protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The adenovirus E3 RID complex protects some cultured human T and B lymphocytes from Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors | PLOS Pathogens [journals.plos.org]

- 25. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]

- 27. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. assaygenie.com [assaygenie.com]

- 30. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]

- 31. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. tools.thermofisher.com [tools.thermofisher.com]

- 34. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of E3/19K Protein in Adenovirus 19 Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Adenovirus 19 (Ad19), a member of species D, is a primary causative agent of epidemic keratoconjunctivitis (EKC), a severe and highly contagious ocular infection. A key factor in the virus's ability to establish infection and evade the host immune response is the E3/19K protein. This glycoprotein, located in the early E3 transcription region of the adenoviral genome, plays a critical role in downregulating cell surface expression of Major Histocompatibility Complex class I (MHC-I) and MHC-I related chain A and B (MICA/B) molecules. This sequestration within the endoplasmic reticulum (ER) effectively shields infected cells from recognition and elimination by cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, respectively. This guide provides a detailed technical overview of the Ad19 E3/19K protein, its mechanism of action, its role in pathogenesis, and relevant experimental protocols for its study. It is important to note that much of the literature refers to EKC-causing strains of Ad19 which have now been reclassified as Adenovirus 64 (Ad64). Therefore, this guide will focus on the properties of E3/19K from these pathogenic strains.

Molecular Function of Ad19 E3/19K

The E3/19K protein is a type I transmembrane glycoprotein that resides primarily in the endoplasmic reticulum of infected cells. Its primary function is to intercept newly synthesized MHC-I and MICA/B molecules, preventing their transport to the cell surface.

Mechanism of MHC-I and MICA/B Sequestration

The sequestration of MHC-I and MICA/B by E3/19K is a two-step process mediated by distinct domains of the protein:

-

Luminal Domain: The N-terminal luminal domain of E3/19K is responsible for binding to the α1 and α2 domains of the MHC-I heavy chain and the corresponding domains of MICA/B. This interaction occurs early in the protein folding pathway within the ER.

-

Transmembrane and Cytoplasmic Domains: The transmembrane domain and a di-lysine motif (KKXX) in the short cytoplasmic tail of E3/19K act as an ER-retention/retrieval signal. This ensures that the E3/19K-MHC-I/MICA/B complex is retained within the ER and retrieved from the cis-Golgi if it happens to escape.

This dual mechanism effectively depletes the cell surface of these crucial molecules for immune recognition, allowing the virus to replicate undetected by the adaptive and innate immune systems.

Quantitative Analysis of Immune Evasion

While direct quantitative data for the E3/19K protein of Ad64 is limited, studies on other adenovirus serotypes, including those from species D, provide a strong basis for understanding its efficiency. The downregulation of MHC-I and MICA/B is a hallmark of pathogenic adenoviruses.

Table 1: Estimated Efficiency of MHC-I and MICA/B Downregulation by Adenovirus E3/19K

| Target Molecule | Cell Type | Adenovirus Serotype (Species) | Estimated Reduction in Surface Expression (%) | Reference |

| MHC-I | Human fibroblasts | Ad5 (C) | >90% | [1] |

| MHC-I | Chicken hepatoma | FAdV-9 (D) | 89% | [2][3] |

| MICA/B | Human fibroblasts | Ad5 (C) | Significant downregulation | [1] |

| MICB | Human intestinal cells | Ad41 (F) | Significant intracellular sequestration | [4] |

Note: The data for FAdV-9, a species D fowl adenovirus, suggests a high efficiency of MHC-I downregulation, which is likely comparable to that of human species D adenoviruses like Ad64.

Role in Epidemic Keratoconjunctivitis (EKC) Pathogenesis

In the context of EKC, the function of E3/19K is critical for establishing a productive infection in the corneal epithelium. By preventing the presentation of viral antigens on the surface of infected corneal epithelial cells, E3/19K allows the virus to replicate and spread, leading to the characteristic inflammation and clinical symptoms of EKC.

Furthermore, Ad19 infection of corneal cells has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[5][6]. This activation is thought to promote cell survival and inhibit apoptosis, thereby creating a more favorable environment for viral replication. The interplay between E3/19K-mediated immune evasion and the manipulation of host cell signaling pathways is a key aspect of Ad19 pathogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the Ad19 E3/19K protein.

Generation of E3/19K Knockout and Mutant Adenoviruses

This protocol describes the generation of recombinant adenoviruses with a deleted or mutated E3/19K gene to study its function in the context of a viral infection.

Workflow for Generating Recombinant Adenoviruses

Caption: Workflow for generating E3/19K mutant adenoviruses.

Methodology:

-

Plasmid Construction:

-

Obtain a shuttle vector containing the full-length genome of Ad64.

-

Use site-directed mutagenesis to introduce a deletion or specific point mutations into the E3/19K coding sequence.

-

Verify the mutation by Sanger sequencing.

-

-

Virus Rescue:

-

Linearize the mutant shuttle vector using a restriction enzyme (e.g., PacI).

-

Transfect the linearized DNA into a complementing cell line, such as HEK293 cells, which express the E1 proteins required for adenovirus replication.

-

Monitor the cells for the appearance of cytopathic effect (CPE) and plaque formation.

-

-

Virus Amplification and Purification:

-

Isolate a single plaque and use it to infect a larger culture of HEK293 cells to amplify the virus.

-

Purify the viral particles from the cell lysate using cesium chloride (CsCl) gradient ultracentrifugation.

-

Determine the viral titer using a standard method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

-

Immunoprecipitation of E3/19K and Associated Proteins

This protocol is used to isolate the E3/19K protein and any interacting host proteins, such as MHC-I, from infected cells.

Workflow for Immunoprecipitation

Caption: Immunoprecipitation workflow for E3/19K protein.

Methodology:

-

Cell Culture and Infection:

-

Culture primary human corneal epithelial cells (HCECs) or a relevant cell line.

-

Infect the cells with Ad64 at a multiplicity of infection (MOI) of 10-50.

-

Incubate for 24-48 hours post-infection.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with a specific monoclonal or polyclonal antibody against the Ad E3/19K protein overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against E3/19K and potential interacting partners like MHC-I (HC-10 antibody).

-

Flow Cytometry Analysis of MHC-I and MICA/B Surface Expression

This protocol allows for the quantitative measurement of MHC-I and MICA/B on the surface of infected cells.

Workflow for Flow Cytometry Analysis

Caption: Flow cytometry workflow for surface protein analysis.

Methodology:

-

Cell Culture and Infection:

-

Seed HCECs in 6-well plates.

-

Infect cells with wild-type Ad64 and an E3/19K-knockout Ad64 control at an MOI of 10. Include an uninfected control.

-

Incubate for 24 to 48 hours.

-

-

Cell Preparation and Staining:

-

Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently conjugated primary antibodies against MHC-I (e.g., FITC-conjugated W6/32) and MICA/B (e.g., PE-conjugated anti-MICA/B) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the live cell population.

-

Compare the Mean Fluorescence Intensity (MFI) of MHC-I and MICA/B staining between uninfected, wild-type infected, and knockout virus-infected cells.

-

Signaling Pathways in Ad19-Infected Corneal Cells

Ad19 infection of corneal fibroblasts triggers the activation of the PI3K/Akt signaling pathway, which is crucial for preventing premature apoptosis of the host cell and ensuring successful viral replication[5][6].

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway activation by Ad19.

This activation leads to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the activation of the transcription factor NF-κB, which promotes the expression of pro-survival and inflammatory genes.

Conclusion and Future Directions

The E3/19K protein of Ad19 (Ad64) is a potent immune evasion molecule that plays a central role in the pathogenesis of epidemic keratoconjunctivitis. Its ability to efficiently downregulate MHC-I and MICA/B expression on the surface of infected corneal cells is fundamental to the virus's ability to establish a persistent infection. Understanding the precise molecular interactions and the downstream consequences of E3/19K expression is crucial for the development of targeted antiviral therapies.

Future research should focus on:

-

Obtaining precise quantitative data on the efficiency of MHC-I and MICA/B downregulation by Ad64 E3/19K in primary human corneal epithelial cells.

-

Identifying other potential host interaction partners of Ad64 E3/19K in corneal cells.

-

Elucidating the interplay between E3/19K-mediated immune evasion and the activation of pro-survival signaling pathways.

-

Developing therapeutic strategies that target the function of E3/19K to restore immune recognition of Ad64-infected cells.

By continuing to unravel the complexities of Ad19/Ad64 pathogenesis, the scientific community can move closer to developing effective treatments for the debilitating effects of epidemic keratoconjunctivitis.

References

- 1. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of Cell Surface Major Histocompatibility Complex Class I Expression Is Mediated by the Left-End Transcription Unit of Fowl Adenovirus 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of Cell Surface Major Histocompatibility Complex Class I Expression Is Mediated by the Left-End Transcription Unit of Fowl Adenovirus 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Sequestration of the NKG2D Ligand MIC B by Species F Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corneal Cell Survival in Adenovirus Type 19 Infection Requires Phosphoinositide 3-Kinase/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Adenovirus Type 19 E3 Gene: A Technical Deep Dive into Sequence, Organization, and Function

For Immediate Release

Freiburg, Germany – November 20, 2025 – A comprehensive technical guide on the Early Region 3 (E3) gene of Human Adenovirus Type 19 (HAdV-19) has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper details the genetic sequence, organizational structure, and functional roles of the HAdV-19 E3 proteins, with a particular focus on their immunomodulatory functions.

Human Adenovirus Type 19, a member of species D, is a significant pathogen, notably associated with epidemic keratoconjunctivitis (EKC), a severe and contagious eye infection. The E3 region of the adenovirus genome is non-essential for viral replication in vitro but plays a pivotal role in evading the host's immune response in vivo, thereby contributing to the virus's pathogenesis. Understanding the intricacies of the HAdV-19 E3 region is paramount for the development of effective antiviral therapies and the design of adenoviral vectors for gene therapy and vaccine applications.

Gene Sequence and Organization of the HAdV-19 E3 Region

The complete genome of a clinical isolate of HAdV-19, strain C, has been sequenced and determined to be 35,231 base pairs in length.[1] The E3 transcription unit of HAdV-19 exhibits significant divergence from that of other adenovirus serotypes, particularly the well-studied species C adenoviruses.[1] Analysis of the HAdV-19 E3 region has revealed several putative open reading frames (ORFs) that encode for proteins with immunomodulatory functions.

A key feature of the HAdV-19 E3 region is the presence of a unique gene encoding the E3/49K protein, a secreted glycoprotein that is not found in other adenovirus species.[2] In addition to the novel 49K protein, the E3A region of the closely related Ad19a strain has been shown to contain ORFs for pVIII, a 12.2K, a 16.2K, and an 18.6K protein. The 18.6K protein is the HAdV-19 homolog of the well-characterized E3/19K protein found in other adenovirus serotypes, which is known to interfere with the host's adaptive immune response.

Table 1: Putative Open Reading Frames in the Adenovirus Type 19 E3 Region

| Gene Name | Protein Product | Predicted Molecular Weight (kDa) | Putative Function |

| E3 pVIII | pVIII | - | Viral assembly/maturation |

| E3 12.2K | 12.2K protein | 12.2 | Unknown |

| E3 16.2K | 16.2K protein | 16.2 | Unknown |

| E3 18.6K | 18.6K glycoprotein (gp18.6K) | 18.6 | Inhibition of MHC class I antigen presentation |

| E3 49K | 49K glycoprotein (gp49K) | 49 (highly glycosylated to 80-100) | Secreted immunomodulator, targets leukocytes |

Note: The exact coordinates and full characterization of all ORFs in the HAdV-19 E3 region are subject to ongoing research. The data presented is based on the analysis of HAdV-19 strain C and the closely related Ad19a strain.

Functions of Adenovirus Type 19 E3 Proteins

The proteins encoded by the HAdV-19 E3 region are primarily involved in counteracting the host's antiviral immune defenses. These functions are critical for the establishment and maintenance of a successful infection.

Immune Evasion by the 18.6K Protein (E3/19K Homolog)

The 18.6K protein of HAdV-19 is the structural and functional homolog of the E3/19K glycoprotein found in other adenovirus serotypes.[3] The primary function of E3/19K is to downregulate the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules on infected cells. By retaining MHC-I molecules in the endoplasmic reticulum, the 18.6K protein prevents the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), thereby protecting the infected cell from CTL-mediated lysis. This mechanism is a cornerstone of adenovirus immune evasion.

The Unique Role of the Secreted 49K Protein

The E3/49K protein is a distinctive feature of species D adenoviruses, including HAdV-19.[2] This highly glycosylated protein is secreted from infected cells and targets leukocytes, a unique mechanism among adenovirus E3 proteins. The secreted 49K protein has been shown to bind to the CD45 receptor on the surface of leukocytes, suggesting a role in modulating the function of immune cells at a distance from the site of infection. This interaction may suppress the activation and effector functions of immune cells, contributing to a dampened host immune response.

The following diagram illustrates the proposed signaling pathway of the secreted E3/49K protein.

Caption: Proposed mechanism of action for the HAdV-19 E3/49K protein.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the HAdV-19 E3 gene and its products. The following sections provide an overview of key experimental protocols.

Cloning and Sequencing of the HAdV-19 E3 Gene

The cloning and sequencing of the HAdV-19 E3 region are foundational steps for its characterization. A typical workflow is outlined below.

Caption: Workflow for cloning and sequencing the HAdV-19 E3 gene.

Methodology:

-

Viral DNA Extraction: High-quality viral DNA is extracted from purified HAdV-19 particles using standard phenol-chloroform extraction or commercial kits.

-

PCR Amplification: The E3 region is amplified by Polymerase Chain Reaction (PCR) using specific primers designed from conserved flanking regions of the adenovirus genome. High-fidelity DNA polymerase is used to minimize errors.

-

Gel Electrophoresis and Purification: The PCR product is resolved on an agarose gel, and the band corresponding to the expected size of the E3 region is excised and purified.

-

Cloning: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy or a similar vector).

-

Transformation and Selection: The ligation mixture is transformed into competent E. coli cells. Recombinant colonies are selected, and plasmid DNA is purified.

-

Sequencing: The inserted E3 region is sequenced using Sanger sequencing with primers specific to the vector and internal primers designed based on the obtained sequence.

-

Analysis: The resulting sequence is assembled and analyzed using bioinformatics tools to identify ORFs and predict protein sequences.

Functional Analysis of E3 Proteins: Immunoprecipitation and Western Blotting

To study the expression and interaction of HAdV-19 E3 proteins, immunoprecipitation followed by Western blotting is a standard and powerful technique.

Detailed Immunoprecipitation Protocol:

-

Cell Lysis: HAdV-19 infected or mock-infected cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Antibody Incubation: The pre-cleared lysate is incubated with a primary antibody specific to the E3 protein of interest (e.g., anti-E3/49K) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove unbound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

Detailed Western Blotting Protocol:

-

SDS-PAGE: The eluted proteins from the immunoprecipitation are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This technical guide provides a foundational understanding of the Adenovirus Type 19 E3 gene sequence and organization. The detailed experimental protocols serve as a valuable resource for researchers aiming to further elucidate the roles of these immunomodulatory proteins in viral pathogenesis and to explore their potential as therapeutic targets.

References

- 1. Human adenovirus type 19: genomic and bioinformatics analysis of a keratoconjunctivitis isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Human Adenovirus 19a E3/49K Protein [edoc.ub.uni-muenchen.de]

- 3. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Action of Adenovirus E3 Immunomodulatory Proteins

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Human adenoviruses (Ads) have evolved a sophisticated suite of immunomodulatory proteins encoded within the Early Region 3 (E3) transcription unit to evade host immune surveillance and establish persistent infections. These proteins employ a variety of mechanisms to interfere with both innate and adaptive immunity, primarily by targeting key pathways involved in antigen presentation and apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action of the principal Adenovirus E3 immunomodulatory proteins, including E3-gp19K, the Receptor Internalization and Degradation (RID) complex (E3-10.4K and E3-14.5K), E3-6.7K, E3-14.7K, and the species D-specific E3/49K. The function of the less-characterized E3-12.5K protein is also discussed. This document details the molecular interactions and signaling pathways targeted by these viral proteins, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key mechanisms to facilitate a deeper understanding for research and therapeutic development.

E3-gp19K: Master of MHC Class I Downregulation

The E3-gp19K glycoprotein is a pivotal component of adenovirus immune evasion, primarily functioning to inhibit the presentation of viral antigens to cytotoxic T lymphocytes (CTLs) by downregulating cell surface expression of Major Histocompatibility Complex class I (MHC-I) molecules.[1][2]

Mechanism of Action

E3-gp19K is a type I transmembrane protein that localizes to the endoplasmic reticulum (ER).[1] Its mechanism of action involves two key functions:

-

ER Retention of MHC-I: The luminal domain of E3-gp19K binds to newly synthesized MHC-I heavy chains within the ER.[1][3] This interaction prevents the proper folding and assembly of the MHC-I complex, thereby inhibiting its transport to the Golgi apparatus and subsequent presentation on the cell surface.[1]

-

Inhibition of TAP-Mediated Peptide Loading: E3-gp19K has been shown to interact with the Transporter associated with Antigen Processing (TAP), a critical component of the peptide loading complex. This interaction interferes with the loading of viral peptides onto MHC-I molecules, further diminishing the potential for CTL recognition.

Quantitative Data

The interaction between E3-gp19K and MHC-I has been quantitatively characterized, demonstrating a high affinity for peptide-filled HLA-A11 molecules.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| E3-19K and peptide-filled HLA-A11 | Sedimentation Velocity | 50 ± 10 nM | [4] |

| E3-19K and peptide-deficient HLA-A11 | Sedimentation Velocity | ~10 µM | [4] |

Experimental Protocols

1.3.1. Co-immunoprecipitation of E3-gp19K and MHC-I

This protocol is designed to verify the interaction between E3-gp19K and MHC-I in adenovirus-infected or transfected cells.[3][5]

-

Cell Lysis: Infected or transfected cells are lysed in a non-denaturing buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for MHC-I (e.g., W6/32 monoclonal antibody) overnight at 4°C.[5]

-

Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies specific for E3-gp19K to detect its presence in the MHC-I immunoprecipitate.

1.3.2. Pulse-Chase Analysis of MHC-I Transport

This method is used to monitor the effect of E3-gp19K on the intracellular transport and maturation of MHC-I molecules.

-

Metabolic Labeling (Pulse): Cells are starved of methionine and cysteine for 30 minutes, then incubated with a medium containing 35S-labeled methionine and cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

-

Chase: The radioactive medium is removed and replaced with a medium containing an excess of unlabeled methionine and cysteine. Cells are then incubated for various time points (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis and Immunoprecipitation: At each time point, cells are lysed, and MHC-I molecules are immunoprecipitated as described in the co-immunoprecipitation protocol.

-

Endoglycosidase H Digestion: The immunoprecipitated MHC-I is treated with Endoglycosidase H (Endo H) to differentiate between ER-resident (Endo H-sensitive) and Golgi-processed (Endo H-resistant) forms.

-

SDS-PAGE and Autoradiography: The samples are analyzed by SDS-PAGE, and the radiolabeled MHC-I bands are visualized by autoradiography. A delay or absence of the Endo H-resistant form of MHC-I in the presence of E3-gp19K indicates ER retention.

Visualization of E3-gp19K Mechanism

Caption: Mechanism of E3-gp19K-mediated MHC-I downregulation.

The Receptor Internalization and Degradation (RID) Complex: A Multi-pronged Attack on Apoptosis

The RID complex, composed of the E3-10.4K and E3-14.5K proteins, is a potent inhibitor of extrinsic apoptosis.[6] It functions by downregulating several members of the tumor necrosis factor (TNF) receptor superfamily from the cell surface.[6][7]

Mechanism of Action

The RIDα (E3-10.4K) and RIDβ (E3-14.5K) proteins form a complex in the plasma membrane and endosomes.[8] The RID complex targets the following receptors for internalization and degradation:

-

Fas (CD95/APO-1): The RID complex induces the internalization of Fas, a key receptor in CTL- and NK cell-mediated cytotoxicity, leading to its degradation in lysosomes.[9][10] This protects infected cells from Fas ligand (FasL)-induced apoptosis.[9]

-

TRAIL Receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5): The RID complex, in conjunction with the E3-6.7K protein for TRAIL-R2, mediates the downregulation of TRAIL receptors, thereby inhibiting TRAIL-induced apoptosis.[7][11][12]

-

Epidermal Growth Factor Receptor (EGFR): The RID complex also downregulates EGFR, although the direct immunological consequence of this is less clear.[6]

Quantitative Data

Currently, there is a lack of specific quantitative data, such as binding affinities or IC50 values, for the interaction of the RID complex with its target receptors in the publicly available literature.

Experimental Protocols

2.3.1. Flow Cytometry for Measuring Fas Downregulation

This protocol is used to quantify the reduction of cell surface Fas expression in the presence of the RID complex.[9][13][14]

-

Cell Preparation: Adenovirus-infected or RID-expressing cells and control cells are harvested and washed with PBS.

-

Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular domain of Fas (e.g., anti-Fas mAb) on ice for 30-60 minutes.

-

Secondary Antibody Staining: After washing to remove unbound primary antibody, cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) on ice for 30 minutes in the dark.

-

Flow Cytometric Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity in RID-expressing cells compared to control cells indicates downregulation of surface Fas.

Visualization of RID Complex Mechanism

Caption: Mechanism of Fas receptor downregulation by the RID complex.

E3-6.7K: A Collaborator in Apoptosis Inhibition

The small, hydrophobic E3-6.7K protein primarily functions in concert with the RID complex to downregulate TRAIL-R2.[11][12] It also appears to have independent anti-apoptotic functions.

Mechanism of Action

-

Cooperation with RID: E3-6.7K is required for the efficient internalization and degradation of TRAIL-R2 by the RID complex.[11][12]

-

Calcium Homeostasis: E3-6.7K has been shown to localize to the ER and maintain calcium homeostasis, thereby protecting cells from apoptosis induced by disruptions in intracellular calcium levels.[15]

Quantitative Data

E3-14.7K: A Potent Inhibitor of TNF-α Signaling

The E3-14.7K protein is a key player in counteracting the pro-inflammatory and pro-apoptotic effects of Tumor Necrosis Factor-alpha (TNF-α).[16][17]

Mechanism of Action

E3-14.7K is a cytoplasmic protein that inhibits TNF-α-induced apoptosis through multiple mechanisms:[16][18]

-

Inhibition of Caspase-8 Activation: E3-14.7K can interact with cellular proteins involved in the TNF-α signaling pathway, such as FIP-3 (NEMO/IKKγ), potentially interfering with the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.[18][19]

-

Inhibition of Phospholipase A2: E3-14.7K has been shown to inhibit the activation of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response and in some forms of TNF-α-mediated cell death.[17]

Quantitative Data

Detailed quantitative data on the inhibitory activity of E3-14.7K, such as IC50 values for TNF-α-induced apoptosis, are not consistently reported across studies.

Experimental Protocols

4.3.1. Yeast Two-Hybrid (Y2H) Screening for E3-14.7K Interacting Partners

This protocol is used to identify host proteins that interact with E3-14.7K.[19][20][21][22][23]

-

Bait and Prey Plasmid Construction: The coding sequence of E3-14.7K is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., Gal4-BD). A cDNA library from a relevant cell line (e.g., HeLa) is cloned into a "prey" vector, fusing the cDNAs to a transcriptional activation domain (e.g., Gal4-AD).

-

Yeast Transformation: The bait plasmid is transformed into a yeast reporter strain. Subsequently, the prey library is transformed into the same yeast strain.

-

Selection: Yeast cells are grown on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene substrate (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes, will grow and exhibit a color change.

-

Identification of Interactors: Plasmids from positive yeast colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting host proteins.

Visualization of E3-14.7K Signaling Inhibition

Caption: Inhibition of TNF-α-induced apoptosis by E3-14.7K.

E3/49K: A Secreted Immunomodulator of Species D Adenoviruses

The E3/49K protein is unique to species D adenoviruses and exhibits a novel mechanism of action by being secreted from infected cells to modulate the function of uninfected immune cells.[24]

Mechanism of Action

E3/49K is a type I transmembrane glycoprotein that undergoes proteolytic cleavage, releasing a large soluble ectodomain (sec49K).[24][25] sec49K binds to the CD45 protein tyrosine phosphatase on the surface of leukocytes, including T cells and NK cells.[24][26] This interaction inhibits the activation and effector functions of these immune cells.[24]

Quantitative Data

While the high affinity of E3/49K for CD45 has been noted, specific Kd values are not widely reported.[26]

E3-12.5K: An Enigmatic E3 Protein

The function of the E3-12.5K protein remains largely unknown.[27][28][29] While it is conserved among several adenovirus serotypes, its deletion does not significantly impact viral replication in cell culture.[27] It has a reported half-life of approximately 10 hours.[27] Further in vivo studies are required to elucidate its role in the context of a natural infection.[27][28]

Conclusion

The Adenovirus E3 proteins represent a remarkable example of viral evolution to counteract host immunity. Through a diverse array of mechanisms, from ER retention of MHC-I molecules to the downregulation of death receptors and the secretion of immunomodulatory factors, these proteins ensure the survival and propagation of the virus. A thorough understanding of these mechanisms is not only crucial for basic virology research but also holds significant potential for the development of novel antiviral therapies and the design of improved adenoviral vectors for gene therapy and oncolytic applications. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in these fields.

References

- 1. E3/19K from adenovirus 2 is an immunosubversive protein that binds to a structural motif regulating the intracellular transport of major histocompatibility complex class I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of adenovirus E3/19K protein does not alter mouse MHC class I-restricted responses to vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Transmembrane Domain of the Adenovirus E3/19K Protein Acts as an Endoplasmic Reticulum Retention Signal and Contributes to Intracellular Sequestration of Major Histocompatibility Complex Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endoplasmic Reticulum Lumenal Domain of the Adenovirus Type 2 E3-19K Protein Binds to Peptide-Filled and Peptide-Deficient HLA-A*1101 Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of class I MHC regions which bind to the adenovirus E3-19k protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of TRAIL-induced apoptosis and forced internalization of TRAIL receptor 1 by adenovirus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenovirus RID complex enhances degradation of internalized tumour necrosis factor receptor 1 without affecting its rate of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Adenovirus E3 RID Complex Protects Some Cultured Human T and B Lymphocytes from Fas-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The adenovirus E3-10.4K/14.5K complex mediates loss of cell surface Fas (CD95) and resistance to Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenovirus E3-6.7K protein is required in conjunction with the E3-RID protein complex for the internalization and degradation of TRAIL receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenovirus E3-6.7K Protein Is Required in Conjunction with the E3-RID Protein Complex for the Internalization and Degradation of TRAIL Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fas ligand gene transfer to the vessel wall inhibits neointima formation and overrides the adenovirus-mediated T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenovirus E3-6.7K Maintains Calcium Homeostasis and Prevents Apoptosis and Arachidonic Acid Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The adenovirus E3-14.7K protein is a general inhibitor of tumor necrosis factor-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The adenovirus E3-14.7K protein and the E3-10.4K/14.5K complex of proteins, which independently inhibit tumor necrosis factor (TNF)-induced apoptosis, also independently inhibit TNF-induced release of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Tumor Necrosis Factor (TNF) Signal Transduction by the Adenovirus Group C RID Complex Involves Downregulation of Surface Levels of TNF Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Interaction of an Adenovirus E3 14.7-Kilodalton Protein with a Novel Tumor Necrosis Factor Alpha-Inducible Cellular Protein Containing Leucine Zipper Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 22. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 23. journals.asm.org [journals.asm.org]

- 24. pnas.org [pnas.org]

- 25. Characterization of E3/49K, a Novel, Highly Glycosylated E3 Protein of the Epidemic Keratoconjunctivitis-Causing Adenovirus Type 19a - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Adenovirus E3 protein modulates leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A 12,500 MW protein is coded by region E3 of adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and Characterization of the Adenovirus Serotype 19 (Ad19) E3 Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Early Region 3 (E3) of the adenovirus genome is a fascinating and complex locus dedicated to the modulation of the host immune response. While non-essential for viral replication in vitro, the E3 gene products are critical for establishing and maintaining a persistent infection in vivo by counteracting host immunosurveillance.[1][2] Among the diverse serotypes of human adenoviruses, serotype 19 (Ad19), a member of subgroup D, is a significant pathogen, often associated with epidemic keratoconjunctivitis. This guide provides a comprehensive technical overview of the discovery and characterization of the Ad19 E3 region, with a particular focus on its key immunomodulatory proteins, the experimental methodologies used to elucidate their function, and the underlying molecular mechanisms.

Genetic Organization of the Ad19 E3 Region

The initial characterization of the Ad19 E3 region was achieved through cloning and sequencing of the E3A region of an Ad19a strain. This revealed a genetic organization more closely related to subgroup B adenoviruses than to the more commonly studied subgroup C adenoviruses.[3] The sequenced region contains five open reading frames (ORFs) with the potential to encode for several proteins.[3]

Table 1: Open Reading Frames Identified in the Ad19a E3A Region

| Open Reading Frame (ORF) | Predicted Protein | Known or Homologous Function |

| ORF 1 | pVIII equivalent | Hexon-associated protein involved in virion assembly. |

| ORF 2 | 12.2K | Function not fully characterized. |

| ORF 3 | 16.2K | Homologs in other serotypes have been identified. |

| ORF 4 | 18.6K (E3/19K) | Downregulation of MHC class I and MICA/B surface expression.[3] |

| ORF 5 | 49K (E3/49K) | A novel, secreted glycoprotein that interacts with CD45.[3] |

Characterization of the Ad19 E3/19K Protein

The 18.6K ORF of Ad19 encodes the homolog of the well-characterized E3/19K protein found in other adenovirus serotypes. This protein plays a crucial role in evading cytotoxic T lymphocyte (CTL) recognition of infected cells.

Function: Downregulation of MHC Class I and MICA/B

The primary function of Ad19 E3/19K is to prevent the presentation of viral antigens to CTLs by sequestering newly synthesized Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum (ER).[3] This prevents their transport to the cell surface. Furthermore, E3/19K has been shown to downregulate the surface expression of MHC class I chain-related proteins A and B (MICA/B), which are ligands for the activating natural killer (NK) cell receptor NKG2D. This dual functionality allows the virus to evade both adaptive (CTL) and innate (NK cell) immune responses.

Mechanism of Action

The Ad E3/19K protein is a type I transmembrane glycoprotein. Its luminal domain binds to the α1 and α2 domains of the MHC class I heavy chain.[4] A di-lysine motif in the cytoplasmic tail of E3/19K acts as an ER retrieval signal, ensuring that any E3/19K-MHC-I complexes that escape the ER are returned from the Golgi apparatus.

Quantitative Analysis of Protein Interactions

Table 2: Quantitative Binding Data for Ad2 E3-19K

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Ad2 E3-19K (residues 1-93) & HLA-A*1101 | Surface Plasmon Resonance (SPR) | 15.9 ± 0.2 nM | [5] |

It is important to note that the binding affinity of E3/19K can vary between different HLA alleles, suggesting a degree of allele specificity.[6]

Discovery and Characterization of the Novel Ad19 E3/49K Protein

Sequencing of the Ad19a E3 region led to the discovery of a novel open reading frame encoding a 49K protein, which has no counterpart in other well-characterized adenovirus subgroups.[3]

A Secreted Glycoprotein with Immunomodulatory Function

The E3/49K protein is a type I transmembrane protein that is highly glycosylated.[5] A significant finding was that the ectodomain of E3/49K is proteolytically cleaved and secreted from infected cells. This secreted form, termed sec49K, is the first known secreted adenovirus protein and is responsible for its immunomodulatory effects on distal, uninfected immune cells.[7]

Interaction with CD45 and Inhibition of T-cell and NK-cell Function

The secreted E3/49K protein has been shown to bind to the leukocyte common antigen CD45, a receptor-like protein tyrosine phosphatase present on all nucleated hematopoietic cells.[7][8] This interaction has profound consequences for immune cell function.

Binding of E3/49K to CD45 on T-cells leads to the inhibition of T-cell receptor (TCR) signaling.[8][9] This is achieved by enforcing the dimerization of CD45, which sterically hinders the access of substrates to its intracellular phosphatase domains.[8][10] The inhibition of CD45 phosphatase activity results in reduced dephosphorylation of key signaling molecules, such as Lck and ZAP-70, ultimately dampening T-cell activation and cytokine production.[11] Similarly, E3/49K can inhibit the activation of NK cells.

Experimental Protocols

The characterization of the Ad19 E3 region and its protein products has relied on a combination of molecular biology, immunology, and cell biology techniques. Below are detailed methodologies for key experiments.

Cloning and Expression of Ad19 E3 Genes

Objective: To isolate and express Ad19 E3 genes for functional studies.

Methodology:

-

Viral DNA Extraction: Isolate viral DNA from Ad19-infected cells.

-

PCR Amplification: Amplify the E3 region or individual ORFs using specific primers.

-

Vector Ligation: Clone the amplified DNA fragments into a suitable expression vector (e.g., pcDNA3.1 for mammalian expression or pAcGP67-A for baculovirus expression of secreted proteins).

-

Transformation and Selection: Transform competent E. coli with the ligation mixture and select for positive clones.

-

Sequence Verification: Verify the sequence of the cloned insert.

-

Transfection: Transfect the expression vector into a suitable cell line (e.g., HEK293 for transient expression or Sf9 for baculovirus production).

-

Expression Analysis: Confirm protein expression by Western blotting or immunofluorescence.

Immunoprecipitation

Objective: To demonstrate the physical interaction between Ad19 E3 proteins and their host cell targets.

Methodology:

-

Cell Lysis: Lyse Ad19-infected or E3-transfected cells in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-MHC class I or anti-CD45).

-

Immune Complex Precipitation: Add protein A/G-agarose beads to precipitate the antibody-antigen complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and detect the co-precipitated protein by Western blotting using a specific antibody (e.g., anti-E3/19K or anti-E3/49K).

Pulse-Chase Analysis

Objective: To study the synthesis, processing, and stability of Ad19 E3 proteins.

Methodology:

-

Cell Starvation: Starve cells in methionine/cysteine-free medium.

-

Pulse Labeling: Incubate the cells for a short period (the "pulse") with medium containing 35S-methionine/cysteine to label newly synthesized proteins.

-

Chase: Replace the labeling medium with complete medium containing an excess of unlabeled methionine and cysteine (the "chase").

-

Time Points: Harvest cells at different time points during the chase.

-

Immunoprecipitation and SDS-PAGE: Perform immunoprecipitation for the protein of interest at each time point, followed by SDS-PAGE and autoradiography to visualize the labeled protein.

Flow Cytometry (FACS) Analysis

Objective: To quantify the downregulation of cell surface molecules by Ad19 E3 proteins.

Methodology:

-

Cell Preparation: Harvest Ad19-infected or E3-transfected cells and control cells.

-

Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the cell surface molecule of interest (e.g., anti-MHC class I).

-

Washing: Wash the cells to remove unbound antibody.

-

FACS Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of the target protein on the cell surface.

-

Data Analysis: Compare the mean fluorescence intensity of E3-expressing cells to control cells to determine the percentage of downregulation.

Conclusion

The Ad19 E3 region is a prime example of the intricate strategies employed by viruses to manipulate the host immune system. The characterization of its protein products, particularly the MHC-I-downregulating E3/19K and the novel, secreted CD45-binding E3/49K, has significantly advanced our understanding of adenovirus pathogenesis. The detailed experimental methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of virus-host interactions and to develop novel therapeutic interventions. Further research into the less-characterized ORFs within the Ad19 E3 region promises to reveal even more about the sophisticated immune evasion tactics of this important human pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. Region E3 of human adenoviruses; differences between the oncogenic adenovirus-3 and the non-oncogenic adenovirus-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early region 3 of adenovirus type 19 (subgroup D) encodes an HLA-binding protein distinct from that of subgroups B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The E3/19K protein of adenovirus type 2 binds to the domains of histocompatibility antigens required for CTL recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants of the endoplasmic reticulum (ER) lumenal-domain of the Adenovirus serotype 2 E3-19K protein for association with and ER-retention of major histocompatibility complex class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of human class I MHC alleles with the adenovirus E3/19K protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enforced Dimerization of CD45 by the Adenovirus E3/49K Protein Inhibits T Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Viral Interference with Functions of the Cellular Receptor Tyrosine Phosphatase CD45 - PMC [pmc.ncbi.nlm.nih.gov]

The Adenovirus E3 Transcription Unit: A Master Regulator of Host-Virus Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The E3 transcription unit of adenoviruses (Ad) represents a sophisticated viral strategy to counteract host antiviral defenses, thereby ensuring viral replication and persistence. This region of the adenovirus genome encodes a suite of proteins primarily dedicated to modulating the host immune response and regulating the final stages of the viral lifecycle. This technical guide provides a comprehensive overview of the role of the E3 transcription unit, its protein products, and the molecular mechanisms they employ.

Overview of the E3 Transcription Unit

The E3 region is transcribed early in the adenoviral life cycle and contains multiple open reading frames (ORFs) that give rise to a variety of proteins through alternative splicing. While not essential for viral replication in vitro, the E3 gene products are critical for overcoming host immune surveillance in vivo.[1] The primary functions of the E3 proteins can be broadly categorized into two main areas: immunomodulation and promotion of viral dissemination.

Immunomodulatory Functions of E3 Proteins

Adenoviruses have evolved intricate mechanisms to evade both innate and adaptive immunity, with the E3 transcription unit playing a central role. Key proteins encoded by this unit target critical pathways of the host immune system.

Inhibition of T-Cell Recognition by E3/19K (gp19K)

The E3/19K glycoprotein is a key player in adenoviral immune evasion. It effectively prevents the recognition of infected cells by cytotoxic T lymphocytes (CTLs) by downregulating the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules.[2][3]

Mechanism of Action:

E3/19K is a type I transmembrane protein that localizes to the endoplasmic reticulum (ER).[3][4] Its luminal domain binds to newly synthesized MHC-I heavy chains, preventing their transport to the cell surface.[3][4] This intracellular sequestration is further ensured by a di-lysine motif in the cytoplasmic tail of E3/19K that mediates retrieval from the Golgi apparatus back to the ER.[4] The transmembrane domain of E3/19K also contributes to its static retention in the ER.[4][5] By trapping MHC-I molecules in the ER, E3/19K prevents the presentation of viral peptides to CTLs, rendering the infected cell "invisible" to this arm of the adaptive immune system.[3]

Signaling Pathway of E3/19K-Mediated MHC-I Sequestration:

References

- 1. andrewslab.ca [andrewslab.ca]

- 2. Adenovirus E3/19K Promotes Evasion of NK Cell Recognition by Intracellular Sequestration of the NKG2D Ligands Major Histocompatibility Complex Class I Chain-Related Proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transmembrane domain of the adenovirus E3/19K protein acts as an endoplasmic reticulum retention signal and contributes to intracellular sequestration of major histocompatibility complex class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Structural Analysis of the Adenovirus 19 E3/19K Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenovirus E3/19K protein is a key viral immunomodulatory protein that plays a crucial role in the evasion of the host immune system. By targeting and retaining Major Histocompatibility Complex class I (MHC-I) molecules within the endoplasmic reticulum (ER), E3/19K effectively prevents the presentation of viral peptides to cytotoxic T lymphocytes (CTLs), thereby facilitating persistent viral infection.[1][2][3] While the E3/19K protein is a common feature of many adenovirus serotypes, this guide focuses on the structural and functional aspects of the E3/19K protein from Human Adenovirus D serotype 19 (HAdV-D19).

Although a high-resolution crystal structure of the Ad19 E3/19K protein is not currently available in public databases, extensive research on homologous E3/19K proteins from other serotypes, particularly Adenovirus serotype 2 (Ad2) and 4 (Ad4), has provided significant insights into its structure, function, and mechanism of action.[1][4] Studies have confirmed that the Ad19 E3/19K protein is functionally homologous to its counterparts, binding to and downregulating MHC-I molecules at the cell surface. This guide will leverage the detailed structural and quantitative data from closely related serotypes to provide a comprehensive overview of the Ad19 E3/19K protein.

I. Molecular Architecture of E3/19K

The E3/19K protein is a type I transmembrane glycoprotein characterized by three distinct domains: a luminal domain, a transmembrane domain, and a cytoplasmic tail.[5][6]

-

Luminal Domain: This N-terminal domain resides within the ER lumen and is responsible for the direct interaction with MHC-I molecules.[2][5] It is further subdivided into a variable region and a conserved region, the latter being critical for MHC-I binding.[7] The luminal domain of Ad2 E3/19K, which serves as a structural homolog, adopts a unique V-shaped structure composed of two partially overlapping β-sheets.[1][6]

-

Transmembrane Domain: This hydrophobic segment anchors the E3/19K protein within the ER membrane.[5][8]

-

Cytoplasmic Tail: The C-terminal tail extends into the cytoplasm and contains a di-lysine motif (KKXX or KXKXX) that functions as an ER-retrieval signal, ensuring the retention of the E3/19K-MHC-I complex within the early secretory pathway.[2][5]

II. Quantitative Analysis of E3/19K-MHC-I Interaction

The interaction between E3/19K and MHC-I molecules has been quantified for several adenovirus serotypes using techniques such as Surface Plasmon Resonance (SPR). While specific data for Ad19 E3/19K is not available, the following table summarizes the equilibrium dissociation constants (Kd) for E3/19K from other serotypes with various HLA alleles, providing a reference for the expected binding affinities.

| Adenovirus Serotype | E3/19K Variant | HLA Allele | Kd (nM) | Experimental Method |

| Ad2 | Wild-type | HLA-A1101 | 15.5 ± 2.8 | Surface Plasmon Resonance |

| Ad5 | Wild-type | HLA-A1101 | 54.6 ± 3.3 | Surface Plasmon Resonance |

| Ad2 | Wild-type | Peptide-filled HLA-A1101 | 50 ± 10 | Analytical Ultracentrifugation |

| Ad2 | Wild-type | Peptide-deficient HLA-A1101 | ~10,000 | Analytical Ultracentrifugation |

Data is compiled from studies on Ad2 and Ad5 E3/19K proteins as a proxy for Ad19 E3/19K.[2][9]

III. Mechanism of Action: MHC-I Retention

The primary function of E3/19K is to sequester newly synthesized MHC-I molecules in the ER, preventing their transport to the cell surface. This process involves a multi-step mechanism.

-

Binding to MHC-I: The luminal domain of E3/19K directly binds to the α1 and α2 domains of the MHC-I heavy chain.[3][10]

-

ER Retention: The di-lysine motif in the cytoplasmic tail of E3/19K interacts with the COPI coatomer complex, mediating retrograde transport from the Golgi back to the ER.[5]

-

Inhibition of Peptide Loading: While E3/19K can bind to both peptide-free and peptide-loaded MHC-I molecules, its presence in the ER can also interfere with the peptide-loading complex, including the Transporter associated with Antigen Processing (TAP).[9]

The following diagram illustrates the signaling pathway of E3/19K-mediated MHC-I retention.

Caption: E3/19K-mediated retention of MHC-I in the ER.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional analysis of the E3/19K protein.

A. Recombinant Expression and Purification of Luminal E3/19K

This protocol is adapted from studies on Ad2 E3/19K and is applicable for producing the soluble luminal domain for structural and biophysical studies.[2]

Workflow Diagram: